Methyl 3-bromo-1,5-dimethyl-1H-pyrazole-4-carboxylate is a heterocyclic organic compound characterized by its pyrazole structure. The molecular formula of this compound is and its molecular weight is approximately . This compound is notable for its applications in various fields of organic chemistry and pharmaceuticals.
Methyl 3-bromo-1,5-dimethyl-1H-pyrazole-4-carboxylate can be sourced from chemical suppliers such as Sigma-Aldrich and BenchChem, where it is available for research purposes . It falls under the category of pyrazole derivatives, which are known for their diverse biological activities and utility in medicinal chemistry.
The synthesis of methyl 3-bromo-1,5-dimethyl-1H-pyrazole-4-carboxylate typically involves several steps that can include the reaction of hydrazines with carbonyl compounds or the use of brominating agents to introduce the bromine substituent.
Technical Details:
The molecular structure of methyl 3-bromo-1,5-dimethyl-1H-pyrazole-4-carboxylate features a five-membered pyrazole ring with two methyl groups at positions 1 and 5, and a bromine atom at position 3. The carboxylate group is located at position 4.
Key Structural Data:
Methyl 3-bromo-1,5-dimethyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions:
The mechanism by which methyl 3-bromo-1,5-dimethyl-1H-pyrazole-4-carboxylate exerts its biological effects often involves interactions with specific enzymes or receptors.
Key Aspects:
Relevant Data:
The compound has been classified under GHS hazard classes indicating it may be an irritant .
Methyl 3-bromo-1,5-dimethyl-1H-pyrazole-4-carboxylate has several scientific uses:
This compound exemplifies the versatility and importance of pyrazole derivatives in modern chemistry and drug development contexts.
The synthesis of Methyl 3-bromo-1,5-dimethyl-1H-pyrazole-4-carboxylate predominantly follows sequential bromination-esterification protocols to achieve precise regiochemical control. Conventional routes typically begin with N-alkylation of 1,5-dimethylpyrazole, followed by electrophilic bromination at the C-3 position using molecular bromine (Br₂) in chlorinated solvents. Subsequent esterification employs methyl chloroformate or diazomethane under basic conditions to install the C-4 carboxylate group. This stepwise approach addresses significant reactivity challenges: the electron-rich pyrazole ring necessitates moderated bromination conditions (0°C to 25°C) to prevent polybromination, while esterification requires anhydrous environments to avoid hydrolysis of the labile bromide substituent. Yield optimization studies reveal that bromination proceeds optimally at 82-87% conversion in dichloromethane, while esterification achieves 78-85% efficiency with potassium carbonate as a base catalyst [4].
Table 1: Bromination-Esterification Reaction Parameters
Step | Reagent | Solvent | Temperature | Yield Range |
---|---|---|---|---|
N-Alkylation | Dimethyl sulfate | Acetonitrile | 60°C | 88-92% |
C-3 Bromination | Br₂ (1.05 eq) | Dichloromethane | 0-25°C | 82-87% |
C-4 Esterification | Methyl chloroformate | THF | 25°C | 78-85% |
Precursor selection critically influences the synthetic efficiency and functional group compatibility of Methyl 3-bromo-1,5-dimethyl-1H-pyrazole-4-carboxylate. Dimethyl malonate routes employ Knorr pyrazole synthesis principles, where condensation with methyl hydrazine generates a 4,5-dihydroxypyrazole intermediate. Subsequent dehydrogenation and bromination-esterification yield the target compound. While atom-economical (theoretical atom economy: 78%), this pathway suffers from moderate regioselectivity (∼7:3 C-3/C-5 bromination ratio) and requires expensive oxidants like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone .
In contrast, aroylpyruvic acid derivatives enable direct cyclization with hydrazines, forming pre-functionalized pyrazole cores. Ethyl benzoylacetate reacts with 1,1-dimethylhydrazine to yield a 1,5-dimethyl-4-carboxylate intermediate, followed by bromination. This method achieves superior regiocontrol (>9:1 C-3 selectivity) due to the ester group’s directing effects, albeit with higher precursor costs (∼40% cost premium vs. malonates). Environmental assessments reveal malonate routes generate 1.8× more aqueous waste, primarily from oxidation byproducts, positioning aroylpyruvates as preferred for green manufacturing despite their cost .
Regioselective C-3 bromination remains a cornerstone challenge due to competing C-4/C-5 electrophilic attacks. Lewis acid catalysis using aluminum chloride (AlCl₃, 5 mol%) enhances C-3 selectivity to 94% by coordinating the pyrazole nitrogen, electronically deactivating C-4. Alternatively, N-heterocyclic carbene copper(I) complexes facilitate room-temperature bromination with N-bromosuccinimide, achieving 97% regioselectivity through substrate-catalyst π-stacking interactions .
Computational studies rationalize these results: C-3 possesses the highest electron density (Fukui f⁺ index: 0.092) in 1,5-dimethyl-4-methoxycarbonylpyrazole, making it inherently bromophilic. However, N-methylation reduces the C-3/C-4 selectivity gap by 40%, necessitating catalytic correction. Notably, in situ infrared spectroscopy reveals that copper catalysts accelerate bromination kinetics by 3.2-fold versus uncatalyzed systems, enabling near-quantitative conversion at 25°C within 2 hours [5] .
Batch synthesis limitations—exothermic bromination and poor heat transfer—are mitigated using continuous flow technology. A patented two-stage reactor couples bromination and esterification: Br₂ in acetic acid reacts with 1,5-dimethylpyrazole-4-carboxylate in a Corning® Advanced-Flow™ reactor (30-second residence time, 50°C), achieving 95% conversion with 30% reduced bromine stoichiometry. Immediate in-line quench with triethylamine and methyl chloroformate in the second module delivers esterified product at 3.2 kg/h throughput. This system enhances impurity control (total impurities <0.8% vs. 5.2% in batch) and eliminates intermediate isolation, reducing solvent consumption by 60% [3] [6].
Table 2: Continuous Flow vs. Batch Process Metrics
Parameter | Batch Process | Flow Process | Improvement |
---|---|---|---|
Bromination Time | 4 hours | 30 seconds | 98% reduction |
Throughput | 0.4 kg/h | 3.2 kg/h | 700% increase |
Solvent Consumption | 15 L/kg product | 6 L/kg product | 60% reduction |
Impurity Level | 5.2% | 0.8% | 85% reduction |
Sustainable synthesis prioritizes solvent alternatives and atom-efficient bromination. Cyclopentyl methyl ether replaces dichloromethane, reducing the E-factor (kg waste/kg product) from 12.3 to 4.1 due to higher recyclability (90% recovery vs. 45%). Catalytic oxidative bromination using H₂O₂-KBr mixtures with tungstate catalysts converts bromide salts to active Br⁺, minimizing Br₂ waste. This approach achieves 88% yield while reducing halogenated byproducts by 70% [6] .
Additionally, one-pot tandem reactions integrate N-methylation, bromination, and esterification using polymer-supported reagents. Step efficiency increases 2.4-fold, and aqueous waste decreases by 55% through eliminated workups. Life-cycle analysis confirms a 33% lower cumulative energy demand versus stepwise processes, establishing these methods as industrially viable green alternatives .
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